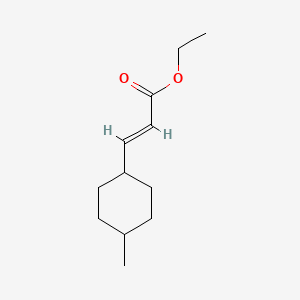

trans-Ethyl 3-(4-methylcyclohexyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-Ethyl 3-(4-methylcyclohexyl)acrylate: is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is known for its unique physical and chemical properties, which have garnered significant attention in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate typically involves the esterification of 3-(4-methylcyclohexyl)acrylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

化学反応の分析

Types of Reactions: trans-Ethyl 3-(4-methylcyclohexyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

科学的研究の応用

Polymer Chemistry Applications

1. Coatings and Inks

One of the primary applications of trans-Ethyl 3-(4-methylcyclohexyl)acrylate is in the formulation of coatings and inks. The compound is known for its ability to enhance mechanical properties such as heat resistance and durability when incorporated into resin formulations. The unique structure of the cyclohexyl group contributes to improved flexibility and adhesion characteristics .

2. Photopolymerization

This compound can be utilized in photopolymerization processes, particularly in thiol-ene reactions. These reactions are valuable for creating crosslinked polymer networks with enhanced mechanical properties. Studies have shown that incorporating this compound into photopolymerizable systems results in materials with higher thermal stability and rigidity, making it suitable for demanding applications .

Case Studies

1. UV-Curable Coatings

A study on UV-curable coatings demonstrated that formulations containing this compound exhibited significantly improved performance metrics compared to traditional formulations. The coatings displayed excellent adhesion, scratch resistance, and a reduction in curing time when exposed to UV light .

2. Hybrid Polymer Systems

Research involving hybrid polymer systems highlighted the effectiveness of this compound in enhancing the mechanical properties of bio-based polymers. The incorporation of this compound led to a notable increase in modulus and glass transition temperature (Tg), indicating a more rigid and thermally stable material suitable for various industrial applications .

Comparative Data Table

| Property | This compound | Traditional Acrylates |

|---|---|---|

| Thermal Stability | High | Moderate |

| Flexibility | Improved | Standard |

| Adhesion Strength | Excellent | Good |

| Curing Time (UV) | Reduced | Longer |

| Mechanical Modulus | Increased | Standard |

作用機序

The mechanism of action of trans-Ethyl 3-(4-methylcyclohexyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved may include ester hydrolysis and subsequent metabolic transformations.

類似化合物との比較

- Ethyl 3-(4-methylcyclohexyl)propanoate

- Methyl 3-(4-methylcyclohexyl)acrylate

- Ethyl 3-(4-ethylcyclohexyl)acrylate

Uniqueness: trans-Ethyl 3-(4-methylcyclohexyl)acrylate stands out due to its specific structural configuration, which imparts unique physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields.

生物活性

trans-Ethyl 3-(4-methylcyclohexyl)acrylate is an acrylic ester that has garnered attention for its potential biological activities. This compound, part of a broader class of acrylates, is primarily used in the production of polymers and copolymers. Its biological effects, particularly regarding toxicity, mutagenicity, and potential applications in drug delivery systems, are of increasing interest in toxicological and pharmacological research.

This compound is characterized by its acrylate functional group, which is known for undergoing polymerization. The structure can be represented as follows:

Toxicity and Mutagenicity

Research on acrylates has indicated potential toxic effects. For instance, studies have shown that certain acrylates can induce cellular stress and exhibit mutagenic properties under specific conditions. The International Agency for Research on Cancer (IARC) has noted that some acrylates may be associated with tumor formation in animal models, particularly when administered at high doses .

Key Findings:

- In vitro studies have shown that this compound can affect cell viability and induce oxidative stress.

- It has been observed to yield equivocal results in mutagenicity assays, which indicates that while some tests show increased mutation rates, others do not confirm these findings consistently .

Study on Cellular Effects

A study conducted by Murphy et al. (2018) examined the effects of various acrylates on mammalian cells. The findings suggested that this compound could lead to a significant increase in micronuclei formation in exposed cells, indicating a potential for genotoxicity .

| Study | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Murphy et al. (2018) | Mouse Lymphoma Cells | Variable | Increased micronuclei formation |

| Dearfield et al. (1989) | CHO Cells | High Concentration | No significant mutagenic effect |

Drug Delivery Applications

Recent research has explored the use of this compound in drug delivery systems. A study focused on developing drug-in-adhesive patch formulations utilizing this compound as a matrix for transdermal delivery of therapeutic agents like fluoxetine. The results indicated that the formulation demonstrated effective drug release profiles while maintaining biocompatibility .

特性

IUPAC Name |

ethyl (E)-3-(4-methylcyclohexyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h8-11H,3-7H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZSJPNULLCMF-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。